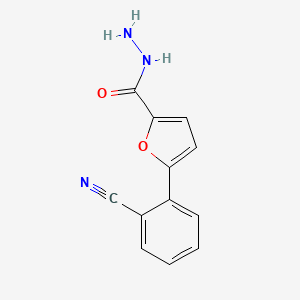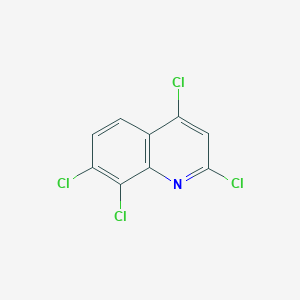
2,4,7,8-Tetrachloroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7,8-Tetrachloroquinoline is a chlorinated derivative of quinoline, a heterocyclic aromatic organic compound. The molecular formula of this compound is C9H3Cl4N , and it has a molecular weight of 266.94 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7,8-Tetrachloroquinoline typically involves the chlorination of quinoline derivatives. One common method is the direct chlorination of quinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2,4,7, and 8 positions .
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,4,7,8-Tetrachloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted quinoline derivatives can be formed.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Scientific Research Applications
2,4,7,8-Tetrachloroquinoline has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving quinoline derivatives.
Medicine: Research is ongoing to explore its potential as an antimalarial, anticancer, and antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,4,7,8-Tetrachloroquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4,6,7-Trichloroquinoline
- 4,7,8-Trichloroquinoline
- 2-Methyl-4,5,7-trichloroquinoline
- 2-Methyl-4,6,7-trichloroquinoline
- 2-Methyl-4,7,8-trichloroquinoline
- 2-Methyl-4,6,8-trichloroquinoline
- 4,6-Dichloroquinoline
- 6,7-Dichloroquinoline-5,8-dione
- 2,6-Dichloroquinoline-3-carboxaldehyde
Uniqueness: 2,4,7,8-Tetrachloroquinoline is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity compared to other chlorinated quinolines. This unique structure allows for selective interactions in chemical and biological systems, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C9H3Cl4N |
|---|---|
Molecular Weight |
266.9 g/mol |
IUPAC Name |
2,4,7,8-tetrachloroquinoline |
InChI |
InChI=1S/C9H3Cl4N/c10-5-2-1-4-6(11)3-7(12)14-9(4)8(5)13/h1-3H |
InChI Key |
MMSSLYYCRPSIKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=N2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


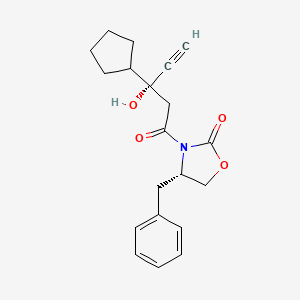
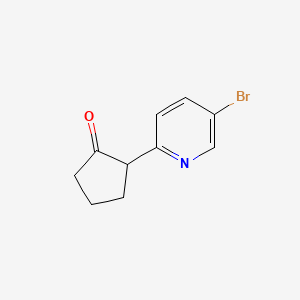
![2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11791749.png)
![Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791752.png)
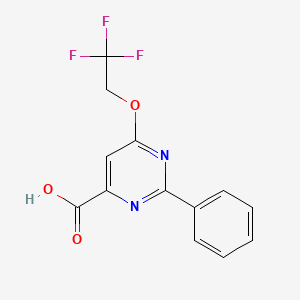



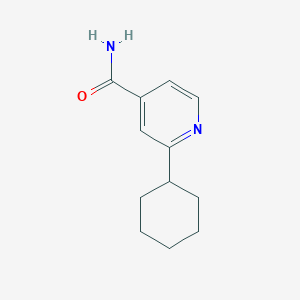

![Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B11791787.png)

